molecular formula C10H9NO7 B11863559 Methyl 2,2-dihydroxy-3-(4-nitrophenyl)-3-oxopropanoate

Methyl 2,2-dihydroxy-3-(4-nitrophenyl)-3-oxopropanoate

Cat. No.: B11863559
M. Wt: 255.18 g/mol
InChI Key: YCDXXLFTAXSMFH-UHFFFAOYSA-N
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Description

Methyl 2,2-dihydroxy-3-(4-nitrophenyl)-3-oxopropanoate is an organic compound with a complex structure that includes both hydroxyl and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,2-dihydroxy-3-(4-nitrophenyl)-3-oxopropanoate typically involves the esterification of 2,2-dihydroxy-3-(4-nitrophenyl)-3-oxopropanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of high-purity reagents and controlled reaction conditions is crucial to minimize impurities and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,2-dihydroxy-3-(4-nitrophenyl)-3-oxopropanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.

    Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of diketones or aldehydes.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various ester or amide derivatives.

Scientific Research Applications

Methyl 2,2-dihydroxy-3-(4-nitrophenyl)-3-oxopropanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 2,2-dihydroxy-3-(4-nitrophenyl)-3-oxopropanoate exerts its effects involves interactions with various molecular targets. The nitro group can participate in redox reactions, while the hydroxyl and ester groups can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2,2-dihydroxy-3-(4-aminophenyl)-3-oxopropanoate: Similar structure but with an amino group instead of a nitro group.

    Ethyl 2,2-dihydroxy-3-(4-nitrophenyl)-3-oxopropanoate: Similar structure but with an ethyl ester instead of a methyl ester.

    Methyl 2,2-dihydroxy-3-(3-nitrophenyl)-3-oxopropanoate: Similar structure but with the nitro group in a different position on the phenyl ring.

Uniqueness

Methyl 2,2-dihydroxy-3-(4-nitrophenyl)-3-oxopropanoate is unique due to the specific positioning of its functional groups, which confer distinct reactivity and potential applications. The presence of both hydroxyl and nitro groups in the same molecule allows for a wide range of chemical transformations and interactions.

Biological Activity

Methyl 2,2-dihydroxy-3-(4-nitrophenyl)-3-oxopropanoate, with the molecular formula C10H9NO7C_{10}H_{9}NO_{7} and a molar mass of 255.18 g/mol, is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, cytotoxic effects, and relevant case studies.

PropertyValue
Molecular FormulaC10H9NO7
Molar Mass255.18 g/mol
Density1.552 ± 0.06 g/cm³
Melting Point110-112 °C
Boiling Point400.5 ± 40.0 °C
pKa7.56 ± 0.50

Mechanisms of Biological Activity

Research indicates that this compound exhibits various biological activities, primarily through its interaction with cellular pathways:

  • Antiproliferative Activity : The compound has shown significant cytotoxic effects on various cancer cell lines, particularly breast cancer cells (MCF-7 and MDA-MB-231). Studies report IC50 values of approximately 5.02 µM for MCF-7 cells and 15.24 µM for MDA-MB-231 cells, indicating potent antiproliferative capabilities compared to standard chemotherapeutic agents like etoposide .
  • Induction of Apoptosis : The compound appears to initiate apoptosis in cancer cells via mitochondrial pathways. Fluorescent dye assays demonstrated a decrease in mitochondrial membrane potential (ΔΨm), suggesting that this compound triggers intrinsic apoptotic pathways .
  • Cell Cycle Arrest : Investigations into cell cycle dynamics revealed that treatment with the compound leads to G1 phase arrest in treated cancer cells, which is critical for inhibiting cancer progression .

Study on Breast Cancer Cell Lines

In a detailed study examining the effects of this compound on breast cancer cell lines:

  • Cell Viability : The compound significantly reduced cell viability in both MCF-7 and MDA-MB-231 cells after 24 hours of treatment.
  • Mechanistic Insights : Flow cytometry analysis indicated increased sub-G1 populations in treated cells, confirming apoptosis induction.

Molecular Docking Simulations

Molecular docking studies suggest that this compound interacts favorably with key proteins involved in apoptosis and cell cycle regulation. These simulations provide insights into potential binding sites and affinities that could be exploited for therapeutic development.

Properties

Molecular Formula

C10H9NO7

Molecular Weight

255.18 g/mol

IUPAC Name

methyl 2,2-dihydroxy-3-(4-nitrophenyl)-3-oxopropanoate

InChI

InChI=1S/C10H9NO7/c1-18-9(13)10(14,15)8(12)6-2-4-7(5-3-6)11(16)17/h2-5,14-15H,1H3

InChI Key

YCDXXLFTAXSMFH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C(=O)C1=CC=C(C=C1)[N+](=O)[O-])(O)O

Origin of Product

United States

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